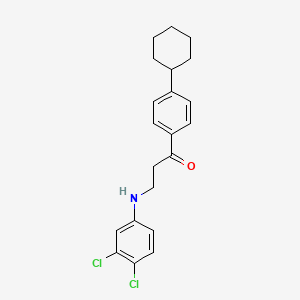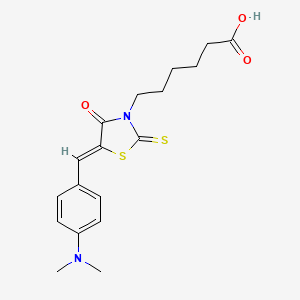
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the dimethylamino group could potentially influence the electronic properties of the molecule, and the thiazolidine ring could add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylic acid group could participate in acid-base reactions, and the double bond in the benzylidene group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
Based on the functional groups present, this compound is likely to be solid at room temperature. The presence of the carboxylic acid group suggests that it might be somewhat soluble in water, while the aromatic ring and the thiazolidine ring suggest that it might also be soluble in organic solvents .Scientific Research Applications
Summary of the Application
The compound has been found to exhibit broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Klebsiella pneumoniae and Pseudomonas aeruginosa) bacteria . It also showed antifungal activity against Macrophomina phaseolina and Fusarium oxysporum .
Methods of Application or Experimental Procedures
The compound was synthesized by condensing N,N-dimethyl aminobenzaldehyde and Lysine together using ethanol as a solvent . The antibacterial and antifungal activities were evaluated using the agar well diffusion technique .
Results or Outcomes
The in-vitro antibacterial studies showed that the compound has higher antibacterial activities than the standard drug, streptomycin, against Staphylococcus aureus and Pseudomonas aeruginosa . The metal (III) complexes of the compound are highly active under permissible limits .
2. Antioxidant Activities
Summary of the Application
The compound and its Lanthanide (III) Complexes have been found to possess antioxidant activities .
Methods of Application or Experimental Procedures
The compound was synthesized by condensing N,N-dimethyl aminobenzaldehyde and Lysine together using ethanol as a solvent . The antioxidant activity was evaluated against diphenylpicrylhydrazyl (DPPH) .
Results or Outcomes
The results showed that metal complexes are good antioxidant agents as compared to Trolox (standard), and the ligand was less active as compared to Trolox .
3. Colorimetric Detection of Cyanide Ion
Summary of the Application
The compound is used as a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .
Methods of Application or Experimental Procedures
The compound is used in a colorimetric assay to detect the presence of cyanide ions. The cyanide ions react with the compound, causing a change in color that can be measured .
Results or Outcomes
The compound was able to detect cyanide ions over a dynamic linear range of 1–25 μM with a limit of detection (LOD) of 0.86 μM .
4. Corrosion Inhibitors in Oil and Gas Industry
Summary of the Application
The compound has potential applications as a corrosion inhibitor in the oil and gas industry .
Methods of Application or Experimental Procedures
The compound can be added to the metal surfaces in the oil and gas industry to prevent corrosion .
Results or Outcomes
Theoretical studies and molecular docking established the fact that these Schiff bases could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .
Future Directions
properties
IUPAC Name |
6-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-3-4-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZUSKVXOXVBK-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

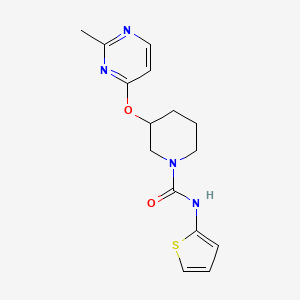
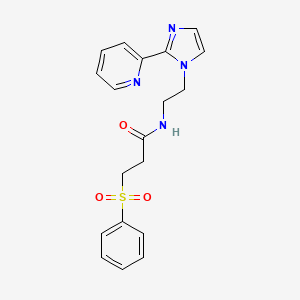
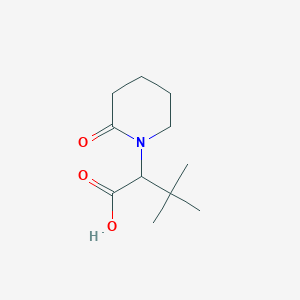

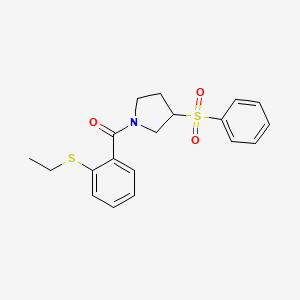

![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)
![10,13-Dimethyl-17-[(trimethylsilyl)oxy]-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B2951743.png)
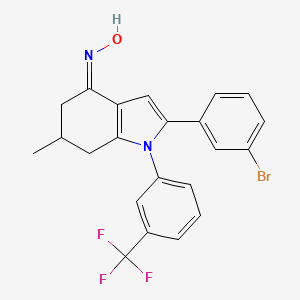
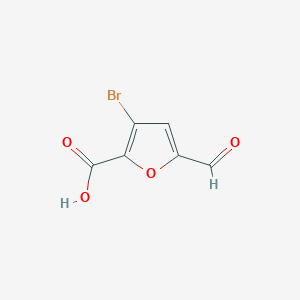
![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2951747.png)
![2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile](/img/structure/B2951748.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2951752.png)
